molecular formula C11H15F B1603185 1-Fluoro-3-pentylbenzene CAS No. 28593-13-7

1-Fluoro-3-pentylbenzene

Cat. No.: B1603185
CAS No.: 28593-13-7
M. Wt: 166.23 g/mol
InChI Key: WZCMASGAHPDHIG-UHFFFAOYSA-N
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Description

1-Fluoro-3-pentylbenzene is an organic compound with the molecular formula C11H15F It is a derivative of benzene, where a fluorine atom is substituted at the first position and a pentyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-pentylbenzene can be synthesized through several methods, including:

    Friedel-Crafts Alkylation: This method involves the alkylation of fluorobenzene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Suzuki-Miyaura Coupling: This method involves the coupling of a fluorobenzene derivative with a pentylboronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts alkylation method due to its simplicity and cost-effectiveness. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yields.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-pentylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nitration: 1-Fluoro-3-pentyl-4-nitrobenzene

    Halogenation: 1-Fluoro-3-pentyl-4-bromobenzene

Mechanism of Action

The mechanism of action of 1-Fluoro-3-pentylbenzene involves its interaction with various molecular targets. The fluorine atom’s electron-withdrawing nature affects the electron density on the benzene ring, influencing its reactivity in chemical reactions. The pentyl group provides hydrophobic interactions, which can be crucial in biological systems .

Comparison with Similar Compounds

  • 1-Fluoro-2-pentylbenzene
  • 1-Fluoro-4-pentylbenzene
  • 1-Chloro-3-pentylbenzene

Comparison: 1-Fluoro-3-pentylbenzene is unique due to the specific positioning of the fluorine and pentyl groups, which influences its chemical reactivity and physical properties. Compared to 1-Fluoro-2-pentylbenzene and 1-Fluoro-4-pentylbenzene, the meta position of the substituents in this compound results in different steric and electronic effects, impacting its behavior in chemical reactions .

Properties

IUPAC Name

1-fluoro-3-pentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F/c1-2-3-4-6-10-7-5-8-11(12)9-10/h5,7-9H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCMASGAHPDHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597334
Record name 1-Fluoro-3-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28593-13-7
Record name 1-Fluoro-3-pentylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28593-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-3-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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